molecular formula C12H14N4O B13693020 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline

3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline

Cat. No.: B13693020
M. Wt: 230.27 g/mol
InChI Key: HHILWSAQMZEHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is a chemical compound with the molecular formula C12H14N4O and a molecular weight of 230.27 g/mol This compound features a benzenamine core substituted with a cyclopropyl-1H-1,2,4-triazol-3-yl group and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-chloroaniline
  • 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-fluoroaniline
  • 3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-hydroxyaniline

Uniqueness

3-(1-Cyclopropyl-1H-1,2,4-triazol-3-yl)-2-methoxyaniline is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific substitution pattern may confer distinct properties compared to its analogs, making it valuable for various applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

3-(1-cyclopropyl-1,2,4-triazol-3-yl)-2-methoxyaniline

InChI

InChI=1S/C12H14N4O/c1-17-11-9(3-2-4-10(11)13)12-14-7-16(15-12)8-5-6-8/h2-4,7-8H,5-6,13H2,1H3

InChI Key

HHILWSAQMZEHAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)C2=NN(C=N2)C3CC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.